2-Methyl-2-phenylpiperazine
Description
Structure
3D Structure
Properties
CAS No. |
13157-36-3 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-2-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3 |
InChI Key |
HHMKNVVHZIMWQY-UHFFFAOYSA-N |
SMILES |
CC1(CNCCN1)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CNCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Phenylpiperazine and Its Derivatives
Chiral Synthesis and Stereoselective Approaches
The creation of enantiomerically pure 2-substituted piperazines is crucial, as the stereochemistry often dictates biological activity. Several strategies have been employed to achieve this, including the use of chiral starting materials, catalytic asymmetric reactions, and kinetic resolution.
One common approach begins with enantiopure starting materials, such as α-amino acids. nih.gov For instance, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines can be achieved in four steps starting from α-amino acids. A key step in this process is an aza-Michael addition between a chiral 1,2-diamine and an in-situ generated vinyl diphenyl sulfonium (B1226848) salt. nih.gov Another method involves the diastereoselective nucleophilic addition of reagents like the Ruppert-Prakash reagent (TMSCF₃) to chiral α-amino sulfinylimines derived from (R)-phenylglycinol. nih.gov
Catalytic enantioselective methods offer an efficient route to chiral piperazine (B1678402) precursors. A palladium-catalyzed decarboxylative allylic alkylation has been successfully used to synthesize α-tertiary piperazin-2-ones. nih.gov These intermediates, which possess a gem-disubstituted chiral center, can be subsequently reduced to the corresponding chiral piperazines. nih.govrsc.org This method has been refined to produce N-Boc-protected α,α-disubstituted piperazin-2-ones in high yields and enantioselectivity using a chiral Pd-catalyst with an electron-deficient PHOX ligand. nih.govrsc.org
Kinetic resolution is another powerful technique. For example, a synthesis of 2-arylpiperazines can be followed by a kinetic resolution using n-BuLi and the chiral ligand (+)-sparteine. nih.govacs.org This process can separate enantiomers with very high selectivity, providing both the recovered enantioenriched 2-arylpiperazine and a 2,2-disubstituted product. nih.govacs.org
| Approach | Key Features | Relevant Intermediates | Reference(s) |
| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials like amino acids. | Chiral 1,2-diamines, α-amino sulfinylimines | nih.gov |
| Catalytic Asymmetric Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. | N-protected α,α-disubstituted piperazin-2-ones | nih.govnih.govrsc.org |
| Kinetic Resolution | Asymmetric lithiation using a chiral ligand to separate racemic mixtures. | Lithiated piperazine intermediates | nih.govacs.org |
Regioselective Synthesis Strategies
Controlling the position of substituents on the piperazine ring is a fundamental challenge. The synthesis of a 2,2-disubstituted piperazine like 2-methyl-2-phenylpiperazine requires precise regiocontrol to avoid the formation of other isomers.
One strategy involves the regioselective addition of Grignard reagents to activated pyrazine (B50134) systems. The addition of organometallic reagents to N-acylpyrazinium salts can produce substituted 1,2-dihydropyrazines, which can then be converted to substituted Δ⁵-2-oxopiperazines under acidic conditions. beilstein-journals.org While this demonstrates regioselectivity at the C2 position, achieving geminal disubstitution would require a subsequent, controlled addition.
A more direct approach to disubstituted piperazines involves the ring-opening of aziridines. A highly regioselective ring-opening of N-Ts chiral aziridines, mediated by boron trifluoride diethyl etherate (BF₃·OEt₂), with α-amino acid methyl esters can lead to precursors that cyclize into cis-2,5-disubstituted chiral piperazines. researchgate.net While this produces a 2,5-substitution pattern, it highlights the utility of aziridine (B145994) chemistry in building the piperazine core with defined regiochemistry.
Syntheses specifically targeting geminal disubstitution have been developed. For instance, palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles tolerates geminal substitution, allowing the formation of spirocyclized piperazines as a single regioisomer. acs.org Furthermore, methods for creating α,α-disubstituted piperazin-2-ones, which are direct precursors to gem-disubstituted piperazines, are considered a significant advancement. nih.govresearchgate.net
Derivatization Principles for Piperazine Cores
Once the this compound core is synthesized, it can be further modified at several positions to modulate its properties. The two nitrogen atoms, the phenyl ring, and the methyl group are all potential sites for derivatization.
The nitrogen atoms of the piperazine ring are the most common sites for modification due to their nucleophilicity.
N-Alkylation: This is a fundamental transformation, typically achieved through nucleophilic substitution on alkyl halides or sulfonates, or via reductive amination. mdpi.com The alkylation of N-acetylpiperazine followed by hydrolysis is a straightforward method to produce mono-N-alkylpiperazines. researchgate.net In syntheses of more complex molecules, N-alkylation is a common step, for example, using alkyl bromides in the presence of a base like potassium carbonate. nih.govnih.gov
N-Acylation: The reaction of piperazines with acyl chlorides or other activated carboxylic acid derivatives in the presence of a base yields N-acyl piperazines. nih.gov This is a robust method used to introduce a wide variety of carbonyl-containing functional groups.
N-Arylation: The formation of N-aryl bonds is often accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. mdpi.comwikipedia.org This reaction couples an amine with an aryl halide or triflate and has become a cornerstone of modern synthetic chemistry for its broad scope and functional group tolerance. wikipedia.orgnumberanalytics.com Catalyst systems have been developed that are effective even for less reactive aryl chlorides and tosylates. acs.org Alternatively, for electron-deficient (hetero)arenes, direct nucleophilic aromatic substitution (SNAr) can be a viable, metal-free method. mdpi.comgoogle.com
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The specific position of substitution (ortho, meta, or para) will be directed by the piperazine moiety and any existing substituents. Common reagents can be used for these transformations, such as halogens for halogenation or nitric/sulfuric acid for nitration, although reaction conditions must be chosen carefully to avoid side reactions with the piperazine ring.
Alternatively, substituted phenylpiperazines can be built from the ground up. Syntheses can start with an already substituted aniline (B41778) or phenylboronic acid, incorporating the desired functionality before the piperazine ring is formed or attached. jetir.org For example, phenylpiperazine derivatives with various substituents on the phenyl ring have been synthesized to study structure-activity relationships. nih.govthieme-connect.com
Direct chemical modification of the C2-methyl group of this compound is synthetically challenging. The methyl group's C-H bonds are unactivated and sterically shielded by the adjacent phenyl group and the piperazine ring structure. There is a lack of reported methods specifically targeting the functionalization of this methyl group post-synthesis. In structure-activity relationship studies, analogues are typically prepared by synthesizing the entire piperazine ring with the desired C2-substituent from the outset, rather than by modifying an existing methyl group. tandfonline.com While not a modification, the presence of a methyl group at the alpha position has been shown to influence receptor binding affinity compared to the unsubstituted parent compound. nih.gov
Advanced Synthetic Techniques (e.g., Photocatalytic Decarboxylative Arylation)
Modern synthetic methods have provided new avenues for the construction and functionalization of piperazine rings. Photocatalysis, in particular, has emerged as a powerful tool.
A notable example is the synthesis of 2-arylpiperazines via a photocatalytic decarboxylative arylation (metallaphotoredox catalysis). nih.govacs.org This method involves the coupling of a piperazine-2-carboxylic acid derivative with an aryl halide, driven by visible light and a suitable photocatalyst. acs.orgsioc-journal.cn This approach avoids the harsh conditions sometimes required for traditional cross-coupling and represents a mild way to forge the key carbon-aryl bond found in 2-phenylpiperazine (B1584378) derivatives. acs.org Researchers have also developed photoredox-catalyzed C-H arylation and alkylation of piperazines, providing direct access to C2-functionalized products. mdpi.com For instance, an iridium-based photoredox catalyst can generate an α-aminyl radical from an amino-acid-derived diamine, which then cyclizes with an imine to form C2-substituted piperazines. mdpi.com
Decarbonylative arylation, where an ester group is effectively replaced by an aryl group, has also been reported for piperazine precursors, though it can be less efficient for these substrates compared to other heterocycles. nih.gov These advanced techniques continue to expand the toolkit for accessing complex and structurally diverse piperazine derivatives.
Identification and Utilization of Synthetic Intermediates and Precursors
The synthesis of this compound, a geminally-disubstituted piperazine, relies on strategic methodologies that construct the core heterocyclic structure while precisely controlling the substitution pattern. Unlike its isomers, the synthesis of this compound requires specific precursors and intermediates to create the challenging quaternary carbon center at the C2 position of the piperazine ring. Key strategies often involve the initial formation of a piperazin-2-one (B30754) intermediate, followed by substitution and reduction steps.
One of the most effective methods for creating the gem-disubstituted piperazine scaffold is through the enantioselective synthesis of α,α-disubstituted piperazin-2-ones. nih.gov These piperazinones serve as crucial intermediates that can be subsequently reduced to the desired piperazine. A notable approach involves the palladium-catalyzed decarboxylative allylic alkylation, which allows for the controlled introduction of substituents at the α-position of a piperazin-2-one core. nih.gov
The synthesis begins with the preparation of a suitable piperazin-2-one substrate. This intermediate can then undergo further chemical transformations. For instance, N-Boc-protected piperazin-2-ones are valuable precursors that can be deprotected and reduced to yield the final gem-disubstituted piperazine products. nih.gov The utilization of chiral catalysts, such as those derived from an electron-deficient PHOX ligand, enables the synthesis of these intermediates in high yields and with excellent enantioselectivity. nih.gov
Another established route to substituted piperazines involves the cyclization of appropriately substituted diamine precursors. acs.org For gem-disubstituted piperazines, this would necessitate a diamine with a 1,1-disubstituted ethylenediamine (B42938) fragment. The modular synthesis using palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles presents a versatile method for creating highly substituted piperazines. acs.org This process is tolerant of geminal substitution, allowing for the formation of spirocyclic piperazines, which demonstrates its potential for creating complex structures like this compound. acs.org
The general synthetic pathway can be summarized by the initial formation of a piperazinone ring, which is then functionalized and subsequently reduced. For example, a piperazin-2-one can be synthesized and then subjected to alkylation or arylation to introduce the methyl and phenyl groups at the C2 position, followed by reduction of the amide carbonyl.
The following table outlines the key intermediates and precursors involved in the synthesis of this compound and its derivatives, based on modern synthetic strategies for gem-disubstituted piperazines.
| Precursor/Intermediate | Role in Synthesis | Subsequent Transformation | Reference |
| N-Boc-piperazin-2-one | Core heterocyclic scaffold | Decarboxylative allylic alkylation to introduce gem-disubstituents at the α-position. | nih.gov |
| α,α-Disubstituted N-Boc-piperazin-2-one | Key gem-disubstituted intermediate | Deprotection and reduction of the carbonyl group to form the final piperazine. | nih.gov |
| Substituted Propargyl Carbonates | Component for cyclization | Palladium-catalyzed decarboxylative cyclization with a diamine to form the piperazine ring. | acs.org |
| Substituted Ethylenediamine Derivatives | Bis-nucleophile for cyclization | Reaction with propargyl carbonates to construct the heterocyclic ring. | acs.org |
| 2-Keto-3-phenylpiperazine | Intermediate for substitution | Alkylation/Arylation at the C3 position followed by rearrangement or further modification. While not leading directly to this compound, it is a key intermediate for related isomers and highlights a common strategy. | justia.comgoogle.com |
| 3,4-Dehydropiperazine-2-one Derivatives | Unsaturated lactam intermediate | Reduction to yield the corresponding piperazine derivative. | justia.comgoogle.com |
The utilization of these precursors and the transformation through key intermediates are fundamental to achieving the specific architecture of this compound. The development of enantioselective methods, in particular, has been crucial for accessing chiral gem-disubstituted piperazines, which are of significant interest in medicinal chemistry for exploring new areas of pharmaceutical space. nih.govwhiterose.ac.uk
Structure Activity Relationship Sar and Structure Function Analysis of 2 Methyl 2 Phenylpiperazine Derivatives
General Principles of Substituent Impact on Biological Activity
The biological activity of 2-Methyl-2-phenylpiperazine derivatives is intricately linked to the nature and position of various substituents on the core structure. These modifications can significantly alter the compound's affinity and selectivity for biological targets.
Role of Phenyl and Methyl Groups in Receptor Affinity and Selectivity
The phenyl and methyl groups are fundamental components of the this compound scaffold, playing a crucial role in its interaction with various receptors. The presence and position of these groups can dramatically influence the compound's binding affinity and selectivity.
The phenyl group is a key determinant for the anti-K562 activity of certain derivatives. tandfonline.com Compounds featuring a phenyl group at the C-2 position of the flavone (B191248) series exhibit activity, whereas those with a methyl substituent at the same position are inactive against K562 cell lines. tandfonline.com Furthermore, removal of the piperidino phenyl group can lead to a significant decrease in affinity for sigma receptors, in some cases by about 20-fold. scielo.brscielo.br However, replacing the phenyl group with a benzyl (B1604629) group has been shown to reduce both affinity and selectivity at sigma receptors. scielo.brscielo.br
The position of the methyl group also has a profound impact on biological activity. For instance, the introduction of a methyl group at the beta-position of the side alkyl chain in 1-(2-heteroarylalkyl)-4-phenylpiperazines increases affinity for the D2 dopamine (B1211576) receptor. nih.gov Conversely, a methyl group at the alpha-position decreases D2 receptor affinity. nih.gov In some cases, even the simplest substituent, the methyl group, can lead to perfect control of certain pests in acaricidal studies. nih.gov However, in other contexts, such as with N'-methylated piperazine (B1678402) derivatives, a methyl group can lead to a sharp decline in antifungal and larvicidal activities compared to their unsubstituted counterparts. nih.gov
The interplay between the phenyl and methyl groups and their substitution patterns on the aromatic ring further modulates activity. For example, in a series of coumarin-piperazine derivatives, the highest affinity for D2, 5-HT1A, and 5-HT2A receptors was achieved with a 2-methoxyphenylpiperazine, a 4-carbon alkyl chain, and a methyl group at the C-4 position of the coumarin (B35378) ring. nih.gov Changing the substituent position on the phenylpiperazine or replacing the phenyl ring with a heterocyclic moiety resulted in decreased activity. nih.gov
The following table summarizes the impact of phenyl and methyl group modifications on the biological activity of this compound derivatives.
| Modification | Biological Target/Activity | Observed Effect |
| Phenyl group at C-2 of flavone series | Anti-K562 activity | Essential for activity |
| Removal of piperidino phenyl group | Sigma receptor affinity | ~20-fold decrease in affinity scielo.brscielo.br |
| Replacement of phenyl with benzyl group | Sigma receptor affinity and selectivity | Reduced affinity and selectivity scielo.brscielo.br |
| Methyl group at beta-position of side chain | D2 dopamine receptor affinity | Increased affinity nih.gov |
| Methyl group at alpha-position of side chain | D2 dopamine receptor affinity | Decreased affinity nih.gov |
| N'-methylated piperazine | Antifungal and larvicidal activity | Sharp decline in activity nih.gov |
| 2-methoxyphenylpiperazine with C-4 methylcoumarin | D2, 5-HT1A, 5-HT2A receptor affinity | Highest affinity observed nih.gov |
Influence of Other Heteroatomic Substituents on Biological Profiles
Beyond the foundational phenyl and methyl groups, the introduction of other heteroatomic substituents significantly diversifies the biological profiles of this compound derivatives. These substituents, containing atoms such as oxygen, nitrogen, sulfur, and halogens, can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.
For instance, the introduction of a benzofuran (B130515) moiety, which is planar and electron-rich, may facilitate binding to specific targets. ontosight.ai The phenyl group attached to the piperazine ring can then modulate the compound's affinity and selectivity. ontosight.ai Many piperazine derivatives have been found to interact with serotonin (B10506) receptors, which are involved in mood regulation and other physiological processes. ontosight.ai
In the context of anticancer activity, the type and position of substituents on the phenyl ring of phenylpiperazine derivatives of 1,2-benzothiazine play a crucial role. mdpi.com While the effect of a single substituent on cytotoxic activity may not be overly significant, specific substitutions can enhance activity against particular cell lines. mdpi.com For example, a methyl-substituted compound demonstrated the strongest cytotoxic activity on MCF7 cells. mdpi.com A slightly weaker effect was observed for compounds with a methoxy (B1213986) substituent. mdpi.com The presence of two chlorine atoms in the phenylpiperazine substituent was found to be very important for the cytotoxic effect. mdpi.com
The following table details the influence of various heteroatomic substituents on the biological activity of this compound derivatives.
| Substituent | Biological Target/Activity | Observed Effect |
| Benzofuran moiety | General biological targets | May facilitate binding due to planarity and electron-rich nature ontosight.ai |
| Methyl group (on phenyl ring) | Cytotoxic activity (MCF7 cells) | Strongest cytotoxic activity in its series mdpi.com |
| Methoxy group (on phenyl ring) | Cytotoxic activity | Slightly weaker effect than methyl substitution mdpi.com |
| Two chlorine atoms (on phenyl ring) | Cytotoxic activity | Very important for the cytotoxic effect mdpi.com |
| Fluorine atom (on benzene (B151609) ring) | Acaricidal activity (T. urticae) | Increased activity, full control at 3 ppm nih.gov |
| Cyano group | Acaricidal activity (T. urticae) | Marked increase in activity nih.gov |
Stereochemical Influences on Molecular Recognition and Pharmacological Profile
The three-dimensional arrangement of atoms in this compound derivatives, or their stereochemistry, is a critical factor in their interaction with biological targets. acs.org Chiral centers within the molecule can lead to different enantiomers or diastereomers, which may exhibit distinct pharmacological profiles due to the stereospecific nature of receptor binding sites. acs.orgresearchgate.net
The introduction of a methyl group can create a chiral center, and the resulting enantiomers can have different affinities for receptors. For example, in a series of hydantoin (B18101) derivatives, stereochemistry was found to have a significant impact on both 5-HT7 receptor affinity and antagonistic action. researchgate.net The experimental data for the stereoisomers confirmed a wide range of Ki and Kb values, demonstrating the importance of the specific spatial arrangement of the molecule. researchgate.net
Furthermore, the stereochemistry of these compounds can influence their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). acs.orgresearchgate.net For instance, a study on hydantoin derivatives indicated a stereochemistry-dependent influence on P-glycoprotein efflux and metabolic pathways. researchgate.net
The following table illustrates the impact of stereochemistry on the pharmacological properties of this compound derivatives.
| Compound Series | Biological Target/Property | Stereochemical Influence |
| Hydantoin Derivatives | 5-HT7 Receptor Affinity and Antagonism | Significant impact on Ki and Kb values researchgate.net |
| Hydantoin Derivatives | P-glycoprotein efflux, Metabolism | Stereochemistry-dependent influence researchgate.net |
| General | Receptor Binding | Biological targets can recognize stereoisomers as different entities, leading to varied binding affinities and biological effects. acs.org |
Computational Chemistry and Theoretical Studies of 2 Methyl 2 Phenylpiperazine
Prediction of Chemical Reactivity and Stability through Computational Means
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical reactivity and stability of molecules like 2-Methyl-2-phenylpiperazine without the need for extensive laboratory experiments. These theoretical studies provide deep insights into the electronic structure and potential behavior of a compound in chemical reactions.
Detailed Research Findings
Research into phenylpiperazine derivatives and related structures consistently employs computational models to elucidate molecular properties. Quantum chemical calculations are standard practice for optimizing molecular geometry and predicting reactivity. tjpr.org Techniques such as DFT with hybrid functionals like B3LYP are commonly used to calculate the electronic properties that govern a molecule's behavior. tjpr.orgscispace.com
A key area of focus in these computational studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biomedpharmajournal.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability. biomedpharmajournal.org A smaller energy gap generally signifies higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. biomedpharmajournal.org
From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, including electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a more detailed picture of a molecule's stability and reactivity profile. researchgate.net For instance, the principle of maximum hardness suggests that, for a constant electronic configuration, a molecule will arrange itself to have the greatest possible hardness, indicating greater stability.
Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution on the molecular surface. These maps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netrsc.org This allows for the prediction of the most probable sites for intermolecular interactions.
Computational models can also predict the stability of a substance under specific stress conditions, such as hydrolysis in acidic or alkaline environments. rjsvd.com By simulating potential degradation pathways and calculating the associated reaction energies, researchers can identify likely decomposition products and assess the molecule's stability. For example, a study on a quinazoline-4(3H)-one derivative containing a phenylpiperazine moiety showed it was unstable to hydrolysis in a strong alkaline medium, leading to a break in the amide group. rjsvd.com
While specific computational studies on this compound are not prevalent in the provided search results, the methodologies applied to structurally similar N-phenyl piperazine (B1678402) derivatives provide a clear framework for how its reactivity and stability would be assessed. The data from these related compounds illustrate the type of information generated. biomedpharmajournal.org
Data Tables
Below are interactive tables showcasing the types of data typically generated in computational studies of phenylpiperazine derivatives.
Table 1: Example Frontier Molecular Orbital (FMO) Energies for Phenylpiperazine Derivatives
This table presents FMO data for illustrative N-phenyl piperazine derivatives, demonstrating how these values are used to assess reactivity. A smaller energy gap (ΔE) suggests higher reactivity. biomedpharmajournal.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative P6 | -5.4864 | -1.3908 | 4.0956 |
| Derivative P7 | -5.4921 | -1.8327 | 3.6594 |
| Derivative P22 | -5.2478 | -1.2471 | 4.0007 |
| Data sourced from a study on N-phenyl piperazine derivatives and is for illustrative purposes. biomedpharmajournal.org |
Table 2: Example Global Reactivity Descriptors
This table outlines key reactivity descriptors that can be calculated from FMO energies to predict a molecule's stability and reaction tendencies. researchgate.net
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the ability to accept electrons. |
Pharmacological Research and Mechanisms of Action of 2 Methyl 2 Phenylpiperazine Focus on Receptor & Enzyme Interactions
Receptor Target Identification and Characterization
Research into 2-methyl-2-phenylpiperazine and its analogs has focused on identifying and characterizing their binding affinities and functional activities at several critical protein targets, including monoamine transporters and G-protein coupled receptors (GPCRs). These interactions are fundamental to the compound's neuropharmacological effects.
This compound (2-Me-PP) has been evaluated for its ability to interact with the human serotonin (B10506) (hSERT), dopamine (B1211576) (hDAT), and norepinephrine (B1679862) (hNET) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. nih.govacs.org Inhibition of these transporters can lead to increased synaptic concentrations of monoamines, a mechanism central to the action of many antidepressant and stimulant medications. acs.org
Biochemical examinations have provided detailed insights into the binding of 2-Me-PP to these transporters. nih.gov The compound demonstrates inhibitory activity at all three monoamine transporters. acs.org The affinity, measured as the inhibition constant (Kᵢ), indicates its relative potency at each transporter. Specifically, 2-Me-PP shows the highest affinity for the human norepinephrine transporter, followed by the serotonin and dopamine transporters. The methyl substitution at the 2-position of the piperazine (B1678402) ring appears to enhance affinity for hSERT and hDAT compared to the parent compound, 1-phenylpiperazine (B188723) (PP). nih.gov
Table 1: Binding Affinities of this compound at Human Monoamine Transporters This table presents the inhibition constants (Kᵢ) of this compound for the human serotonin, dopamine, and norepinephrine transporters.
| Compound | hSERT Kᵢ (μM) | hDAT Kᵢ (μM) | hNET Kᵢ (μM) |
| This compound (2-Me-PP) | 3.0 | 2.8 | 0.06 |
| Data sourced from ACS Chemical Neuroscience. nih.gov |
G-protein Coupled Receptors (GPCRs)
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of G-protein coupled receptors (GPCRs). researchgate.nettandfonline.com These receptors are integral membrane proteins that play crucial roles in cellular signaling and are the targets for a large percentage of modern pharmaceuticals. researchgate.net Derivatives of phenylpiperazine have been extensively studied as ligands for various GPCRs, including serotonin, dopamine, adrenergic, and histamine (B1213489) receptors. researchgate.nettandfonline.comacs.orgresearchgate.net
Phenylpiperazine derivatives are widely recognized for their interaction with serotonin (5-HT) receptors. tandfonline.com The 5-HT₁A receptor, in particular, is a significant target for anxiolytic and antidepressant drugs. Studies on related compounds suggest that the phenylpiperazine moiety is a key element for affinity at this receptor. For instance, the compound 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) is thought to exert some of its effects through interaction with 5-HT₁A receptors. nih.gov
Research on 1-(2-heteroarylalkyl)-4-phenylpiperazines has shown that introducing a methyl group on the alkyl chain connecting the piperazine and heteroaryl rings affects receptor affinity. Specifically, placing a methyl group in the alpha-position (adjacent to the piperazine ring, analogous to the structure of 2-methylpiperazine (B152721) derivatives) maintained affinity for the 5-HT₁A receptor compared to parent compounds. nih.gov In contrast, increasing the length of the spacer between the phenylpiperazine core and another aromatic moiety in a series of antipsychotic lead compounds led to a 3-10-fold increase in affinity for the 5-HT₂A receptor, with no significant change in affinity for 5-HT₁A receptors. nih.gov This highlights that the structural context of the 2-methyl-phenylpiperazine core is critical for determining its specific serotonin receptor interaction profile.
The interaction between arylpiperazine derivatives and dopamine receptors, particularly the D₂ subtype, is a cornerstone of the pharmacology of many antipsychotic drugs. tandfonline.comnih.gov The basic nitrogen atom of the piperazine ring is understood to form a crucial ionic bond with a conserved aspartate residue (Asp110 in D₃, Asp 86 in D₂) in the third transmembrane domain of these receptors. bg.ac.rsnih.gov The phenyl ring engages in further interactions, such as edge-to-face stacking with aromatic residues like phenylalanine and tryptophan within the binding pocket. bg.ac.rs
The substitution pattern on the phenylpiperazine moiety is a key determinant of affinity and selectivity. tandfonline.comnih.gov Studies on related series of compounds have shown that introducing a methyl group into the piperazine ring can modulate dopamine receptor affinity. For example, in a series of 1-(2-heteroarylalkyl)-4-phenylpiperazines, the introduction of a methyl group at the alpha-position of the alkyl chain (structurally related to a 2-methylpiperazine) led to a decreased affinity for the D₂ receptor. nih.gov This suggests that the steric bulk of the methyl group near the core phenylpiperazine structure may influence the precise fit within the D₂ receptor binding site.
Adrenergic receptors, which are also GPCRs, are known targets for phenylpiperazine-containing compounds. researchgate.netnih.gov The α₁-adrenoceptors, in particular, are implicated in the control of vascular smooth muscle contraction and blood pressure. researchgate.net Molecular docking studies exploring the binding of N-phenylpiperazine derivatives to the α₁A-adrenoceptor have highlighted the importance of hydrophobic and aromatic interactions within the receptor's binding pocket. researchgate.net
Furthermore, fragment-based screening against the β₁-adrenergic receptor has identified arylpiperazines as high-affinity ligands. acs.orgnih.gov In these studies, it was observed that disubstituted phenyl groups, including those with methyl substitutions, yielded high affinities. nih.gov This indicates that the 2-methyl-phenyl portion of this compound could favorably interact with the binding sites of adrenergic receptors.
The histamine H₃ and H₄ receptors are GPCRs primarily involved in modulating neurotransmitter release and immune responses, respectively. nih.govwikidoc.org The piperazine scaffold is a common structural feature in ligands developed for both H₃ and H₄ receptors. nih.govmdpi.com The H₄ receptor, in particular, is a target for novel anti-inflammatory agents. researchgate.net
Metabotropic Glutamate (B1630785) Receptors (e.g., mGluR1)
Research into the direct interaction of this compound with metabotropic glutamate receptors (mGluRs) is limited in publicly available literature. However, studies on structurally related phenylpiperazine compounds suggest that this chemical class can interact with mGluRs, particularly the mGluR1 subtype.
For instance, certain N-phenyl-piperazine derivatives have been identified as potent negative allosteric modulators of the mGluR1 receptor. nih.gov One such derivative demonstrated an IC50 value of 23 nM, indicating a high affinity for the receptor. nih.gov Additionally, a 2-methoxyphenyl piperazine derivative has been synthesized and evaluated for its potential in imaging mGluR1, further suggesting the compatibility of the phenylpiperazine scaffold with this receptor. nih.gov While these findings are for compounds structurally distinct from this compound, they provide a basis for investigating its potential modulatory effects on mGluR1. The substitution pattern on the phenyl ring and the piperazine nitrogen is a critical determinant of activity and selectivity for mGluR subtypes. nih.gov
Trace Amine-Associated Receptors (e.g., TAAR1)
The interaction of this compound derivatives with the Trace Amine-Associated Receptor 1 (TAAR1) has been more directly investigated. TAAR1 is a G-protein-coupled receptor that responds to endogenous trace amines and is a target for the development of novel therapeutics for neuropsychiatric disorders. nih.gov
A study focused on novel 1-Amidino-4-phenylpiperazines identified a 2-methyl-phenyl substituted analogue as a potent agonist at the human TAAR1 (hTAAR1) receptor. researchgate.net This finding is significant as it directly points to the activity of a compound with the 2-methyl-phenylpiperazine core structure.
| Compound Derivative | Agonist Activity at hTAAR1 (pEC50) |
| 2-methyl-phenyl substituted amidino-phenylpiperazine | 7.52 researchgate.net |
The data indicates a significant agonist potential for this class of compounds at the hTAAR1 receptor. The structure-activity relationship (SAR) studies within this research highlighted that electron-donating substituents, such as a methyl group at the ortho position of the phenyl ring, contribute to the agonist ability at hTAAR1. researchgate.net
Neurokinin Receptors (e.g., NK1, NK2)
A key finding in this area is that the stereochemistry at the C2 position of the piperazine ring is a critical determinant of selectivity for NK1 versus NK2 receptors. researchgate.net In a study of a racemic diacyl-substituted 2-arylpiperazine, the two enantiomers exhibited differential activity, with one being active at the NK1 receptor and the other at the NK2 receptor. researchgate.net This highlights the importance of the chiral center introduced by the methyl group in this compound.
The synthesis and evaluation of various 2-arylpiperazine derivatives have shown that modifications to the acyl substituents and the aryl group significantly impact binding affinities for NK1 and NK2 receptors. researchgate.net This body of research suggests that this compound could potentially act as a chiral ligand for neurokinin receptors, with its enantiomers possibly displaying distinct selectivity profiles.
Adenosine (B11128) Receptors
The phenylpiperazine moiety is a common scaffold in the design of ligands for various G-protein coupled receptors, including adenosine receptors. While direct experimental data for this compound at adenosine receptors is scarce, studies on other phenylpiperazine-containing molecules demonstrate their potential to interact with these receptors.
For example, a series of piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives were developed as potent and selective inverse agonists for the human A2A adenosine receptor. mdpi.com One of the most potent compounds in this series incorporated a phenylpiperazine group and exhibited a high affinity for the A2A receptor with a Ki value of 8.6 nM. mdpi.com Although this molecule contains a larger heterocyclic system, the finding underscores the compatibility of the phenylpiperazine substructure within the A2A receptor binding site. The structure-activity relationship studies in this area often focus on the substituents on the phenyl ring and the nature of the linker connecting the phenylpiperazine to the rest of the molecule. nih.gov
Enzyme Inhibition Studies
Topoisomerase II
Topoisomerase II is a crucial enzyme involved in managing DNA topology during cellular processes like replication and transcription, making it a key target for anticancer drugs. nih.gov The phenylpiperazine scaffold has been incorporated into the design of novel topoisomerase II inhibitors.
A study on the rational design of new anticancer agents reported the synthesis of phenylpiperazine derivatives of 1,2-benzothiazine as potential topoisomerase II inhibitors. nih.gov The design of these compounds was based on the structures of known topoisomerase II inhibitors, and the resulting phenylpiperazine derivatives demonstrated cytotoxic activity against cancer cell lines. nih.gov
Furthermore, other research has shown that certain arylpiperazine derivatives can induce cell cycle arrest at the G2/M phase and may act synergistically with established topoisomerase II inhibitors like doxorubicin. mdpi.com The structure-activity relationship studies in this context indicate that the substitution pattern on the aryl ring of the piperazine is a key determinant of the cytotoxic and enzyme-inhibiting activity. nih.gov
Acetylcholinesterase
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. tandfonline.commazums.ac.irmdpi.com Research into piperazine derivatives has explored their potential as AChE inhibitors. While direct studies on this compound are not extensively detailed in the provided results, the broader class of phenylpiperazine compounds has shown promise.
For instance, a study focused on new thiazole-piperazine derivatives identified several compounds with potent anti-AChE activity. tandfonline.com Specifically, certain 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and screened. The most active compounds demonstrated significant inhibition of AChE, with one derivative, compound 5o, showing an IC50 value of 0.011 µM, which is more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM) in the same assay. tandfonline.com These compounds, however, showed no significant inhibitory activity against butyrylcholinesterase (BChE). tandfonline.com
Another study on indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety also reported AChE inhibitory activity. nih.gov The research highlighted that the structure, particularly substitutions on the phenyl ring of the N-phenylpiperazine group, influenced the inhibitory potential. nih.gov These findings underscore the potential of the phenylpiperazine scaffold as a basis for developing novel AChE inhibitors. The core structure allows for modifications that can enhance potency and selectivity, a principle that could be applied to derivatives of this compound. tandfonline.comnih.gov
Table 1: Acetylcholinesterase (AChE) Inhibition by Phenylpiperazine Derivatives
| Compound Class | Specific Derivative Example | Target Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| Thiazole-piperazines | 2-(4-(2-fluorobenzyl)piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (5o) | AChE | IC50 = 0.011 µM | tandfonline.com |
Elucidation of Specific Mechanisms of Action (e.g., Cholinergic, NMDA-Glutamatergic Systems)
The mechanism of action for phenylpiperazine derivatives often involves complex interactions with multiple neurotransmitter systems. Research on 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), a close structural analog of this compound, provides significant insight into these mechanisms. A study using a passive avoidance test in mice demonstrated that MMPP enhances memory acquisition and formation. nih.gov
The effects of MMPP on memory were found to be inhibited by co-administration of scopolamine (B1681570) (a cholinergic antagonist), dizocilpine (B47880) (an NMDA receptor antagonist), and buspirone (B1668070) (a 5-HT1A receptor agonist). nih.gov This suggests that the memory-enhancing effects of MMPP are mediated through the cholinergic , NMDA-glutamatergic , and serotonergic (specifically 5-HT1A) systems. nih.gov The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors, is a critical target for schizophrenia and depression treatments, with NMDA antagonists like ketamine showing rapid antidepressant effects. cambridge.orgsemanticscholar.org The serotonergic system can, in turn, modulate glutamate transmission through various receptors, including 5-HT1A. cambridge.orgsemanticscholar.org The involvement of these interconnected pathways highlights the multimodal action of phenylpiperazine compounds. nih.govsemanticscholar.org
Ligand Binding Assays and Receptor Affinity Quantification (e.g., Radioligand Binding)
Ligand binding assays are crucial for determining the affinity of a compound for specific receptors. Radioligand binding studies have been extensively used to characterize the pharmacological profile of phenylpiperazine derivatives, revealing high affinity for a range of receptors, particularly dopaminergic and serotonergic subtypes.
Derivatives of phenylpiperazine are well-known for their interaction with dopamine D2 and D3 receptors. nih.govmdpi.com For example, the radiolabeled phenylpiperazine derivative [3H]LS-3-134 was shown to bind with high affinity to both human (Kd = 0.06 ± 0.01 nM) and rat (Kd = 0.2 ± 0.02 nM) D3 receptors. nih.gov Similarly, structure-affinity relationship (SAR) studies on heterobicyclic phenylpiperazines have demonstrated nanomolar affinity for the 5-HT1A receptor. nih.gov Elongation of the N4-alkyl substituent on the piperazine ring was found to increase affinity, with N-n-hexyl-substituted derivatives showing Ki values as low as 0.50 nM. nih.gov
In another study, a series of substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides were tested, with one derivative showing exceptionally high affinity for the 5-HT1A receptor (Ki = 0.046 nM). researchgate.net These assays quantitatively demonstrate how specific structural modifications to the phenylpiperazine scaffold can fine-tune receptor affinity and selectivity. nih.govresearchgate.net For instance, the presence of a 3-CF3 group on the distal phenyl ring was found to be most effective for enhancing affinity and selectivity for 5-HT1A versus D4.2 receptors. researchgate.net
Table 2: Receptor Binding Affinities of Selected Phenylpiperazine Derivatives
| Derivative | Receptor | Assay Type | Affinity (Ki/Kd) | Reference |
|---|---|---|---|---|
| [3H]LS-3-134 | Human Dopamine D3 | Radioligand Binding | Kd = 0.06 nM | nih.gov |
| N-n-hexyl-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | Serotonin 5-HT1A | Radioligand Binding | Ki = 0.50 nM | nih.gov |
| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | Serotonin 5-HT1A | Radioligand Binding | Ki = 0.046 nM | researchgate.net |
| (±)-7 | Sigma-2 (σ2) | Radioligand Binding | Ki = 0.59 nM |
Functional Bioassays and Signal Transduction Pathway Analysis (e.g., G-protein Coupling)
Beyond simple binding affinity, functional bioassays are employed to determine whether a ligand acts as an agonist, antagonist, or biased ligand at a given receptor. Many of the receptors targeted by phenylpiperazine derivatives, such as dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs). nih.govisaacpub.orguc.pt The interaction of these derivatives can trigger or block specific intracellular signal transduction pathways.
Functional characterization of phenylpiperazine derivatives has revealed complex pharmacological profiles. For example, LS-3-134, which binds with high affinity to D3 receptors, was found to be a weak partial agonist at both D2 and D3 dopamine receptors in a forskolin-dependent adenylyl cyclase inhibition assay. nih.gov In another study, a series of bivalent ligands based on the 4-phenylpiperazine pharmacophore were evaluated. nih.gov Functional profiling using a β-arrestin recruitment assay showed that linking a secondary pharmacophore to the primary phenylpiperazine core could enhance affinity and selectivity for the D3 receptor, sometimes resulting in allosteric pharmacology. nih.gov
The concept of biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is particularly relevant. By modifying the linker and benzothiazole (B30560) portions of a D2R agonist scaffold, researchers were able to convert a β-arrestin-biased agonist into a G-protein-biased D2R partial agonist. nih.gov These functional bioassays are critical for understanding the downstream cellular consequences of receptor binding and for designing compounds with more specific therapeutic actions. nih.govfyonibio.com
Pharmacological Characterization of Synthesized Derivatives (Preclinical Research)
Preclinical research involves the synthesis and pharmacological characterization of novel derivatives to explore structure-activity relationships (SAR) and identify promising drug candidates. The phenylpiperazine scaffold is a versatile starting point for such explorations.
One study focused on discovering novel NK1 receptor antagonists by synthesizing a series of C-phenylpiperazine derivatives. nih.govacs.org This effort led to the identification of vestipitant, which was found to be one of the most potent and selective in vitro NK1 receptor antagonists discovered, leading to its selection as a drug candidate. nih.govacs.orgresearchgate.net
In another line of research, SAR studies on phenylpiperazine hydantoin (B18101) derivatives were conducted to find selective 5-HT7 receptor ligands. ebi.ac.uk Radioligand binding assays assessed their affinity for various serotoninergic and adrenergic receptors. One derivative, 5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione hydrochloride, displayed high affinity for the 5-HT7 receptor (Ki = 3 nM) with significant selectivity over 5-HT1A, 5-HT6, and α1-adrenergic receptors. ebi.ac.uk Such preclinical characterizations are fundamental to drug discovery, allowing for the systematic optimization of a lead compound's potency, selectivity, and pharmacokinetic properties. nih.govebi.ac.uk
Table 3: Preclinical Pharmacological Profile of Phenylpiperazine Derivatives
| Derivative Name | Target(s) | Key Pharmacological Finding | Research Goal | Reference |
|---|---|---|---|---|
| Vestipitant | NK1 Receptor | Potent and selective NK1 receptor antagonist with in vivo activity. | Discovery of novel NK1 antagonists. | nih.gov, researchgate.net, acs.org |
| Compound 25a | 5-HT7 Receptor | High affinity (Ki = 3 nM) and selectivity for 5-HT7 vs. 5-HT1A, 5-HT6, α1-ARs. | Search for selective 5-HT7 ligands. | ebi.ac.uk |
Applications in Medicinal Chemistry and Other Scientific Fields
Role as an Intermediate in Pharmaceutical Synthesis
The 2-methyl-2-phenylpiperazine core is a crucial building block in the synthesis of various pharmaceutical agents. chemimpex.com Its structure is particularly valuable in the development of drugs targeting the central nervous system, such as antidepressants and antipsychotics. chemimpex.com
One of the most notable applications is in the synthesis of the tetracyclic antidepressant, mirtazapine (B1677164). google.comgoogle.com The synthesis involves the reaction of 4-methyl-2-phenylpiperazine with a substituted pyridine (B92270) derivative. For instance, 2-chloro-3-cyanopyridine (B134404) can be reacted with 4-methyl-2-phenylpiperazine to produce 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine, a direct precursor to mirtazapine. google.comgoogle.com The subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by cyclization, yields the final mirtazapine structure. google.com Various methods have been developed to optimize the synthesis of these intermediates, aiming for higher yields and the use of more cost-effective reagents. researchgate.net
The versatility of the this compound scaffold extends to the creation of other bioactive molecules. For example, it has been used as a basis for developing peptidomimetic growth hormone secretagogues. nih.gov
Table 1: Examples of this compound as a Pharmaceutical Intermediate
| Intermediate Compound | Target Pharmaceutical | Therapeutic Class |
|---|---|---|
| 4-Methyl-2-phenylpiperazine | Mirtazapine | Antidepressant |
| 1-(3-Cyanopyridyl-2)-4-methyl-2-phenylpiperazine | Mirtazapine | Antidepressant |
| 1-(3-Carboxypyridyl-2)-4-methyl-2-phenylpiperazine | Mirtazapine | Antidepressant |
Development as Chemical Permeation Enhancers for Biological Barriers
A significant challenge in oral drug delivery is the poor absorption of many therapeutic macromolecules across the intestinal epithelium. nih.gov Phenylpiperazine derivatives have been investigated as chemical permeation enhancers (CPEs) to overcome this barrier. nih.gov These compounds can increase the transport of drugs across biological membranes, such as the intestinal lining, thereby improving their oral bioavailability.
Research has shown that certain phenylpiperazine derivatives can significantly enhance the transepithelial transport of molecules. A study evaluating a library of 13 phenylpiperazine derivatives, including 2-phenylpiperazine (B1584378), demonstrated that some of these compounds could increase the permeability of a fluorescent marker by over 100-fold in a Caco-2 cell model of the intestinal epithelium. nih.gov The study found that aliphatic substitutions on the phenyl ring generally resulted in favorable efficacy and toxicity profiles compared to the parent compound, 1-phenylpiperazine (B188723). nih.gov Specifically, derivatives like 1-methyl-4-phenylpiperazine (B1295630) and 1-(4-methylphenyl)piperazine (B1266050) showed promise with lower toxicity than 1-phenylpiperazine. nih.gov
Further investigations into the mechanism of action suggest that these enhancers work by modulating the tight junctions between epithelial cells. japsonline.com For example, 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (1-4-MPPZ) were found to decrease the transepithelial electrical resistance (TEER) and increase the permeability of paracellular markers in isolated rat colonic mucosae without causing significant histological damage. nih.gov
Table 2: Permeation Enhancement by Phenylpiperazine Derivatives
| Compound | Model System | Key Finding |
|---|---|---|
| 2-Phenylpiperazine | Caco-2 cells | Part of a library of enhancers studied. nih.govresearchgate.net |
| 1-Methyl-4-phenylpiperazine | Caco-2 cells | Lower toxicity than 1-phenylpiperazine with potent enhancement. nih.gov |
| 1-(4-Methylphenyl)piperazine | Caco-2 cells, Rat colonic mucosae | Increased permeability of paracellular markers and a peptide drug. nih.gov |
Utilization as Diagnostic Radioligands for Imaging Studies (e.g., PET Imaging)
The phenylpiperazine scaffold is extensively used in the development of radioligands for positron emission tomography (PET) imaging of the brain. researchgate.netmdpi.com These radiolabeled molecules allow for the non-invasive visualization and quantification of specific receptors and transporters in the central nervous system, which is crucial for understanding neuropsychiatric disorders and for drug development. researchgate.net
Derivatives of phenylpiperazine have been labeled with positron-emitting isotopes like carbon-11 (B1219553) ([¹¹C]) and fluorine-18 (B77423) ([¹⁸F]) to target various neuroreceptors, including serotonin (B10506) and glutamate (B1630785) receptors. researchgate.netnih.gov For example, a [¹¹C]-labeled 2-methoxyphenyl piperazine (B1678402) derivative was successfully used for PET imaging of the metabotropic glutamate receptor subtype 1 (mGluR1), showing high uptake in receptor-rich regions of the brain like the cerebellum. researchgate.net
In another study, [¹¹C]1-[2-(4-methoxyphenyl)phenyl]piperazine was synthesized and evaluated as a potential PET tracer for the 5-HT₇ receptor. nih.gov While it showed specific binding in vitro, the in vivo studies in rats did not show significant regional differences in brain uptake. nih.gov Similarly, a D₃ receptor-selective ligand based on a phenylpiperazine structure, [¹¹C]BAK4-51, was developed but was found to be an avid substrate for efflux transporters, limiting its effectiveness for brain imaging. mdpi.com These studies highlight both the potential and the challenges in designing effective PET radioligands based on this scaffold.
Table 3: Phenylpiperazine Derivatives in PET Imaging Research
| Radioligand | Target | Key Finding |
|---|---|---|
| [¹¹C]-labeled 2-methoxyphenyl piperazine derivative | mGluR1 | Suitable for mGluR1 imaging with high brain uptake. researchgate.net |
| [¹¹C]1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ Receptor | Showed in vitro specific binding but lacked significant regional brain uptake in vivo. nih.gov |
| [¹¹C]BAK4-51 | D₃ Receptor | Ineffective for brain imaging due to being a substrate for efflux transporters. mdpi.com |
Scaffold for Agrochemical Development (e.g., Herbicides, Acaricides)
The phenylpiperazine structure has also been utilized as a scaffold for the development of new agrochemicals, particularly acaricides for controlling spider mites. jst.go.jpnih.govbohrium.comnih.gov Spider mites are significant pests in agriculture, causing damage to a wide range of crops. nih.gov
In one study, a series of 33 new phenylpiperazine derivatives were synthesized and evaluated for their acaricidal activity. jst.go.jpnih.govbohrium.comnih.gov The research found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives demonstrated potent activity against the two-spotted spider mite (Tetranychus urticae). jst.go.jpnih.govbohrium.comnih.gov Among these, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine was identified as the most active compound, showing high efficacy against both adult mites and their eggs. jst.go.jpnih.govnih.gov This compound also exhibited strong activity against other mite species, including the Kanzawa spider mite (Tetranychus kanzawai) and the citrus red mite (Panonychus citri). jst.go.jpnih.govnih.gov
The synthesis of these derivatives involves a multi-step process, starting from a substituted aniline (B41778) and cyclizing with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring, followed by further substitutions on the piperazine nitrogen. jst.go.jpnih.gov
Table 4: Acaricidal Activity of Phenylpiperazine Derivatives
| Compound Class | Target Pests | Key Finding |
|---|---|---|
| 4-Substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives | Tetranychus urticae, Tetranychus kanzawai, Panonychus citri | Exhibited good acaricidal activity. jst.go.jpnih.govbohrium.comnih.gov |
Development in Materials Science (e.g., Polymeric Materials, Coatings, Adhesives)
The chemical properties of this compound and its analogs make them suitable for applications in materials science. chemimpex.com They have been explored as precursors or components in the synthesis of polymeric materials, coatings, and adhesives. chemimpex.com The ability of the piperazine ring to be incorporated into polymer chains and to form stable complexes can enhance the properties of the resulting materials. chemimpex.com
For example, methacrylic polymers containing a nitrophenylpiperazine moiety have been synthesized and characterized. nih.govacs.org These polymers were cast into thin films, and their optical and structural properties were investigated. nih.gov The resulting polymer films were found to have very smooth surfaces. nih.gov Such materials could have applications in optical devices or specialized coatings. The synthesis involved the copolymerization of a methacrylic monomer functionalized with a nitrophenylpiperazine group with methyl methacrylate. nih.govacs.org
Corrosion Inhibition Studies
Piperazine derivatives have been investigated for their potential to act as corrosion inhibitors for various metals and alloys, including steel, aluminum, and iron. imist.maresearchgate.netrice.edu Corrosion is a major issue in many industries, and effective inhibitors are needed to protect metal surfaces from degradation, particularly in acidic environments. ijcsi.pro
Theoretical and experimental studies have shown that phenylpiperazine derivatives can form a protective layer on the metal surface, thereby reducing the corrosion rate. imist.maresearchgate.net A computational study using density functional theory (DFT) investigated the inhibition mechanism of a derivative, 2-Phenylpiperazine, N,N'-di-TFA (PNNT), on aluminum and zinc surfaces. imist.maimist.ma The results suggested that the inhibitor molecule adsorbs onto the metal surface, with heteroatoms like nitrogen and oxygen acting as active centers for this interaction. imist.maimist.ma
Experimental studies on carbon steel in hydrochloric acid have demonstrated that piperazine-based inhibitors can achieve high efficiency. researchgate.netijcsi.pro The inhibition efficiency was found to increase with the concentration of the inhibitor. researchgate.net For example, one study reported a maximum inhibition efficiency of 88.51% for a piperazine derivative on carbon steel in 1.0 M HCl. researchgate.net The adsorption of these inhibitors on the metal surface was found to follow specific adsorption isotherms. researchgate.net
Table 5: Phenylpiperazine Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Key Finding |
|---|---|---|---|
| 2-Phenylpiperazine, N,N'-di-TFA (PNNT) | Aluminum, Zinc | Theoretical Study | Adsorbs on the metal surface via heteroatoms. imist.maimist.maimist.ma |
| 1,4-bis(2-(2-hydroxyethyliminomethyl)phenyl)piperazine | Carbon Steel | 1.0 M HCl | Achieved up to 88.51% inhibition efficiency. researchgate.net |
| 2-Piperazin-1-yl-1,3-benzothiazole (PYB) | Mild Steel | 1.0 M HCl | Reached 90.7% inhibition efficiency at 0.5 mM. ijcsi.pro |
Chemical Reactivity, Degradation Pathways, and Stability Studies Academic Perspective
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for 2-methyl-2-phenylpiperazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of piperazine derivatives typically involves multi-step protocols. For example, benzoic acid derivatives can undergo acyl chloride formation, bromination, and esterification to yield intermediates . Optimization parameters include solvent selection (e.g., dichloromethane vs. THF), reaction time (tested via TLC monitoring), and molar ratios of reagents (e.g., 1:1.2 for acid-to-amine coupling). Evidence from substituted phenylpiperazine syntheses suggests that elevated temperatures (60–80°C) and catalytic bases (e.g., KCO) improve cyclization efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm) .
- H/C NMR resolves substituent positions on the piperazine and phenyl rings (e.g., methyl group splitting patterns) .
- HPLC (with C18 columns) quantifies purity (>98% for pharmacological studies), while GC-MS confirms molecular ion peaks .
Q. How do substituent modifications on the phenyl ring influence the compound’s receptor-binding affinity?
- Methodological Answer : Initial SAR studies involve synthesizing analogs with electron-withdrawing (e.g., -F, -Cl) or electron-donating (-OCH) groups and testing them in receptor-binding assays. For example, fluorinated derivatives (e.g., 4-fluorophenyl analogs) show enhanced selectivity for serotonin receptors due to increased lipophilicity and hydrogen-bonding potential . Competitive radioligand assays (e.g., using H-labeled ligands) quantify binding constants (K) .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how is chiral purity validated?
- Methodological Answer : Chiral separation employs HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) using hexane:isopropanol gradients . Enantiomeric excess (ee) is calculated via peak area ratios. Absolute configuration is confirmed by X-ray crystallography (if single crystals are obtainable) or electronic circular dichroism (ECD) compared to reference compounds .
Q. How can computational models predict the metabolic stability of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculates electron distribution at reactive sites (e.g., methyl or phenyl groups), predicting susceptibility to oxidation. Molecular docking (using AutoDock Vina) simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots . In vitro validation uses liver microsomes and LC-MS/MS to quantify metabolite formation rates .
Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?
- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic replication under controlled parameters (e.g., anhydrous vs. hydrated solvents) isolates critical variables . For biological data, standardized assays (e.g., uniform cell lines, IC protocols) reduce variability. Meta-analyses of published IC values (e.g., using PubChem BioAssay) identify outliers and consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
